2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)12-16-11-10(17-12)5-9(14)6-15-11/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFPKRIFQQGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile, forming new functionalized compounds .
Scientific Research Applications
2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine has been investigated for its potential therapeutic properties in various fields:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs in the Oxazolo[4,5-b]pyridine Series
Several analogs of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine have been synthesized, differing primarily in the substituents on the phenyl ring or the heterocyclic core. Key examples from the literature include:
*Yields vary based on synthesis protocols (e.g., PPA vs. PPSE catalysts) .
Key Observations:
- Substituent Effects: The position of the chlorine substituent (2-, 3-, or 4-) significantly influences electronic properties and intermolecular interactions.
- Synthetic Efficiency : The use of polyphosphoric acid (PPA) as a catalyst improves yields (70–85%) compared to PPSE (22%) for oxazolo derivatives .
- Spectroscopic Trends : IR spectra consistently show C=N stretches near 1650 cm⁻¹, while NMR data reflect substituent-induced shifts (e.g., δ 134.2 ppm for C-Cl in 3e) .
Comparison with Non-Oxazolo Heterocycles
Compounds with alternative heterocyclic cores but similar substituents provide insights into scaffold-specific properties:
Key Observations:
- Bioactivity Relevance : Pyrimidine and pyrazolo-pyrimidine derivatives often exhibit enhanced solubility compared to oxazolo-pyridines due to their nitrogen-rich cores, which may improve pharmacokinetic profiles .
- Synthetic Accessibility : Oxazolo-pyridines (e.g., 3i) are synthesized via one-pot routes with recyclable catalysts (e.g., HClO4/SiO2), whereas pyrimidine analogs require multi-step protocols .
Biological Activity
2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₂H₈ClN₃O
- Molecular Weight : 245.67 g/mol
- Structural Features : The compound features an oxazole ring and a pyridine moiety, with a 4-chlorophenyl substituent that enhances its chemical properties and biological activity.
Biological Activities
Research indicates that 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine exhibits several biological activities:
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine typically involves cyclization reactions of appropriate precursors:
- Common Method : Reaction of 4-chlorobenzoyl chloride with 2-aminopyridine under basic conditions to form the oxazole ring.
- Industrial Production : Optimized for higher yields using continuous flow reactors and advanced purification techniques such as chromatography .
Antitumor Activity Study
A notable study explored the antitumor effects of various oxazolo[4,5-b]pyridine derivatives. The findings suggested that compounds with similar structures to 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine exhibited significant cytotoxicity against specific cancer cell lines:
| Compound | Mean GI50 (µM) | Cancer Type |
|---|---|---|
| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio) | 10.47 | Breast Cancer |
| 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio) | 7.24 | CNS Cancer |
| 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio) | 14.12 | Leukemia |
These results indicate a broad spectrum of activity and suggest that further investigation into the specific mechanisms of action for similar compounds is warranted .
The compound's biological activity is primarily attributed to its ability to inhibit certain kinases involved in critical signaling pathways. This interaction can lead to:
- Modulation of inflammatory responses
- Induction of apoptosis in cancer cells
Understanding these mechanisms is crucial for developing targeted therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine, and how do reaction conditions influence yield?
- Answer : A one-pot acid-catalyzed silica-supported method is effective. Using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions yields the product after 4–6 hours. Reaction monitoring via TLC (n-hexane/EtOAc, 2:1) ensures completion. Post-reaction, catalyst recovery via chloroform extraction and product purification by acetonitrile recrystallization achieves >90% purity. Alternative multi-step routes involve Suzuki coupling or Buchwald-Hartwig amination for functionalization, requiring inert atmospheres (argon) and column chromatography (gradient EtOAc/hexane) .
Q. Which spectroscopic techniques are critical for confirming the structure of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine?
- Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), oxazole C=O (δ 160–165 ppm), and NH₂ groups (δ 5.2–5.8 ppm).
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match calculated masses within 2 ppm error.
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
Q. How can researchers assess the purity of this compound during synthesis?
- Answer : Combine TLC for real-time monitoring and HPLC (C18 column, acetonitrile/water gradient) for quantitative purity analysis. Residual solvents are quantified via GC-MS, while elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine synthesis?
- Answer :
- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(dppf) for improved cross-coupling efficiency.
- Solvent Selection : Use DMF instead of THF to enhance solubility of intermediates.
- Temperature Control : Maintain 80–90°C to minimize side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
Q. How do structural modifications at the 4-chlorophenyl moiety affect biological activity?
- Answer :
- Electron-Withdrawing Groups (e.g., -CF₃ at para position): Enhance binding to kinase targets (IC₅₀ reduced by ~40%).
- Methoxy Substitutions : Improve solubility but reduce cellular uptake due to increased polarity.
- Comparative SAR Studies : Use docking simulations (AutoDock Vina) to predict interactions with ATP-binding pockets, validated via enzyme inhibition assays (e.g., EGFR kinase) .
Q. What analytical approaches resolve discrepancies in reported NMR data for oxazolopyridine derivatives?
- Answer :
- Variable Temperature NMR : Identifies dynamic rotational isomers causing signal splitting.
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks by correlating ¹H-¹³C couplings.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving conflicts from solution-state data .
Q. How can computational methods predict the metabolic stability of this compound?
- Answer :
- In Silico Tools : SwissADME predicts CYP450 metabolism hotspots. Substituents like -Cl reduce clearance rates by inhibiting CYP3A4 binding.
- MD Simulations : GROMACS models liver microsomal interactions, highlighting oxidation-prone sites (e.g., oxazole ring). Validate with in vitro hepatocyte assays .
Data Contradiction Analysis
Q. Why do different synthesis protocols report conflicting melting points for this compound?
- Answer : Variations arise from polymorphic forms. Recrystallization solvents (e.g., EtOH vs. acetonitrile) produce distinct crystal lattices. DSC analysis identifies enantiotropic transitions (e.g., Form I melts at 218°C, Form II at 205°C). Consistently report solvent and heating rate (10°C/min) in methods .
Q. How should researchers interpret conflicting bioactivity data in published studies?
- Answer :
- Assay Variability : Check cell lines (e.g., HCT-116 vs. HEK293) and incubation times.
- Purity Thresholds : Impurities >5% (e.g., unreacted boronic acids) may artifactually inflate IC₅₀ values.
- Orthogonal Validation : Confirm hits via SPR (binding affinity) and transcriptomics (pathway enrichment) .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid-Catalyzed Silica | 85 | 92 | Short reaction time, low cost |
| Multi-Step Coupling | 72 | 98 | Enables late-stage functionalization |
Table 2 : Impact of Substituents on Bioactivity
| Substituent | LogP | IC₅₀ (μM, EGFR) | Solubility (mg/mL) |
|---|---|---|---|
| -Cl | 3.1 | 0.45 | 0.12 |
| -OCH₃ | 2.3 | 1.2 | 0.98 |
| -CF₃ | 3.8 | 0.28 | 0.07 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
